molecular formula C7H6ClNOS B2477249 1-Chloro-3-methyl-2-(sulfinylamino)benzene CAS No. 56911-07-0

1-Chloro-3-methyl-2-(sulfinylamino)benzene

Cat. No.: B2477249
CAS No.: 56911-07-0
M. Wt: 187.64
InChI Key: MKBNCMDHWZBDTG-UHFFFAOYSA-N
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Description

1-Chloro-3-methyl-2-(sulfinylamino)benzene is an organic compound with the molecular formula C7H6ClNOS It is a derivative of benzene, where a chlorine atom, a methyl group, and a sulfinylamino group are substituted at different positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methyl-2-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the sulfinylation of 1-chloro-3-methyl-2-aminobenzene. The reaction typically requires a sulfinylating agent such as sulfinyl chloride and a base like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfinylamino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfinylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-methyl-2-(sulfinylamino)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Chloro-3-methyl-2-(sulfinylamino)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-methyl-2-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

  • 1-Chloro-3-methyl-2-aminobenzene
  • 1-Chloro-3-methyl-2-(sulfonylamino)benzene
  • 1-Chloro-3-methyl-2-(methylamino)benzene

Uniqueness: 1-Chloro-3-methyl-2-(sulfinylamino)benzene is unique due to the presence of the sulfinylamino group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, this compound offers a balance of reactivity and stability, making it valuable for various applications.

Properties

IUPAC Name

1-chloro-3-methyl-2-(sulfinylamino)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c1-5-3-2-4-6(8)7(5)9-11-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBNCMDHWZBDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=S=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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